molecular formula C13H8BrFN2 B6304687 7-Fluoro-3-(3-bromophenyl)-1H-indazole CAS No. 1809168-71-5

7-Fluoro-3-(3-bromophenyl)-1H-indazole

Cat. No.: B6304687
CAS No.: 1809168-71-5
M. Wt: 291.12 g/mol
InChI Key: WXOMCRNSXYXWLG-UHFFFAOYSA-N
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Description

7-Fluoro-3-(3-bromophenyl)-1H-indazole: is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of fluorine and bromine atoms in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-(3-bromophenyl)-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and 7-fluoroindazole.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction is typically carried out under reflux conditions.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 3-bromoaniline and 7-fluoroindazole, which forms the desired product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Fluoro-3-(3-bromophenyl)-1H-indazole can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction conditions often involve the use of a base and a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: 7-Fluoro-3-(3-bromophenyl)-1H-indazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a compound of interest in drug discovery.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(3-bromophenyl)-1H-indazole involves its interaction with specific molecular targets. The presence of fluorine and bromine atoms in the structure can enhance its binding affinity to certain enzymes or receptors. The compound may exert its effects by modulating specific signaling pathways or inhibiting the activity of target proteins.

Comparison with Similar Compounds

    7-Fluoro-3-(4-bromophenyl)-1H-indazole: Similar structure but with the bromine atom at the 4-position.

    7-Fluoro-3-(3-chlorophenyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine.

    7-Fluoro-3-(3-methylphenyl)-1H-indazole: Similar structure but with a methyl group instead of bromine.

Uniqueness: The presence of both fluorine and bromine atoms in 7-Fluoro-3-(3-bromophenyl)-1H-indazole makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

3-(3-bromophenyl)-7-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOMCRNSXYXWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C3C=CC=C(C3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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